(3,5-Dimethylphenyl)hydrazine
Overview
Description
“(3,5-Dimethylphenyl)hydrazine” is a chemical compound with the CAS Number: 39943-61-8 . It has a molecular weight of 136.2 and its IUPAC name is 1-(3,5-dimethylphenyl)hydrazine . It is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “(3,5-Dimethylphenyl)hydrazine” is 1S/C8H12N2/c1-6-3-7(2)5-8(4-6)10-9/h3-5,10H,9H2,1-2H3
. This indicates that the compound has a structure with two nitrogen atoms linked via a covalent bond and two methyl groups attached to the phenyl ring at the 3rd and 5th positions .
Physical And Chemical Properties Analysis
“(3,5-Dimethylphenyl)hydrazine” is a liquid or semi-solid or solid or lump . It is stored at normal shipping temperature .
Scientific Research Applications
Chemosensor Chemistry
A study focused on the synthesis of hydrazones based on the condensation of 2,4-dimethylphenyl hydrazine HCl with various aromatic carbonyl compounds. These compounds, including variants similar to (3,5-Dimethylphenyl)hydrazine, have potential applications in chemosensor chemistry due to their unique properties (Salim & Ali, 2020).
Synthesis of Iodine-131 Labeled Drugs
In the field of nuclear medicine, (3,5-Dimethylphenyl)hydrazine-related compounds have been used to synthesize iodine-131 labeled drugs. These compounds, like 1-(4-iodo-2,5-dimethylphenyl)-2-aminopropane, show potential for brain scanning agents (Braun et al., 1977).
Molecular Structure and Crystal Studies
Research on the molecular structure and crystallography of hydrazine derivatives, such as 1,2-Diphenyl-2-[4-(4-pyridyl)benzylidenehydrazono]ethan-1-one, provides insights into their structural characteristics, which is crucial for various applications in materials science and chemistry (Patra & Ng, 2009).
Synthesis of Hydrazones
Research on the synthesis of hydrazones derived from aromatic aldehydes and ketones explores the use of different hydrazines and catalysts, which has applications in organic chemistry, materials, and biomedical sciences. These studies often involve the use of compounds similar to (3,5-Dimethylphenyl)hydrazine (Vargas et al., 2020).
Antibacterial Activity
Studies on the antibacterial properties of various hydrazine derivatives, including those related to (3,5-Dimethylphenyl)hydrazine, have shown promising results against certain types of bacteria, particularly Gram-positive bacteria (Abd Allah et al., 2015).
Spectrophotometric Determination
The determination of hydrazine spectrophotometrically involves forming derivatives like 2,4-dinitrophenylhydrazine, which undergo condensation reactions to form hydrazones. This process is critical in analytical chemistry for measuring hydrazine in various samples (George et al., 2008).
Biological Activities of Derivatives
Research into the synthesis and biological activities of various hydrazine derivatives, including those related to (3,5-Dimethylphenyl)hydrazine, is ongoing. These compounds often exhibit potent antioxidant and anti-inflammatory activities, which are significant in pharmacological and medical research (Bhalgat et al., 2014).
Synthesis of Aza-Peptides
The synthesis of N′-substituted hydrazines, such as those related to (3,5-Dimethylphenyl)hydrazine, is crucial in the development of aza-peptides. These peptides have applications in drug design due to their resistance to proteolytic degradation and ability to induce conformational changes (Freeman et al., 2009).
Fluorescent Chemosensors
The development of fluorescent chemosensors using derivatives of hydrazines, including those similar to (3,5-Dimethylphenyl)hydrazine, is important in environmental and biological sensing. These chemosensors are used for detecting hydrazine in water samples and living cells, highlighting their versatility and applicability in various fields (Guo et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Hydrazines are known to participate in nucleophilic addition-elimination reactions . They can react with carbonyl compounds to form hydrazones, a process that is often used in the synthesis of various pharmaceuticals .
Biochemical Pathways
Hydrazines are known to be involved in various biochemical reactions, including the formation of oximes and hydrazones . These reactions can have downstream effects on various biochemical pathways.
Pharmacokinetics
It is known that the compound has a molecular weight of 1362 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Hydrazines are known to have various biological activities, including antimicrobial, antiviral, and anticancer effects
properties
IUPAC Name |
(3,5-dimethylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-7(2)5-8(4-6)10-9/h3-5,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYOURQWEVCZSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365247 | |
Record name | (3,5-dimethylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39943-61-8 | |
Record name | (3,5-dimethylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,5-Dimethylphenyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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